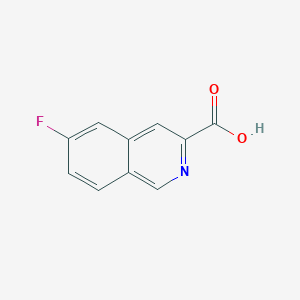

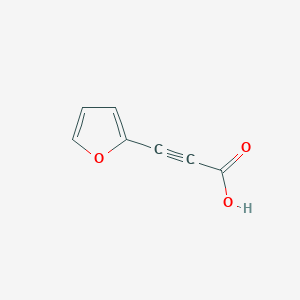

3-(Furan-2-yl)prop-2-ynoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Furan-2-yl)prop-2-ynoic acid is a chemical compound that belongs to the class of furan derivatives, which are known for their diverse range of biological activities and applications in organic synthesis. The furan ring, a five-membered aromatic heterocycle with oxygen, is a common motif in natural products and pharmaceuticals. The prop-2-ynoic acid moiety attached to the furan ring suggests the presence of a reactive alkyne group, which can be utilized in various chemical transformations.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the cyclization of 3-(benzofuran-3-yl)propionic acid derivatives has been shown to yield different furanone products depending on the reaction conditions and the substituents present on the starting material . Another study demonstrates the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives via hydroarylation of the carbon-carbon double bond, using Brønsted superacid TfOH . Additionally, the transformation of ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate with dichlorodicyanobenzoquinone (DDQ) leads to a furan-2-one–tetrahydroindole–cyclobutene sequence, indicating the versatility of propynoic acid derivatives in cyclization reactions .

Molecular Structure Analysis

The molecular structure of 3-(furan-2-yl)prop-2-ynoic acid derivatives can be complex, with the potential for various isomers and rearrangements. For example, the reaction of ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate with DDQ results in a furan-2-one isomer and other products, highlighting the importance of understanding the molecular rearrangements and the influence of substituents on the furan ring . The absolute configuration of related compounds, such as (R)-2-cyano-3-(furan-2-yl)propanamide, has been determined using electronic circular dichroism (ECD) spectra, which is crucial for understanding the stereochemistry of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 3-(furan-2-yl)prop-2-ynoic acid derivatives is influenced by the presence of the alkyne and furan functionalities. These groups can participate in various chemical reactions, such as cycloadditions, hydroarylations, and reductions. For instance, the hydroarylation of 3-(furan-2-yl)propenoic acids leads to the formation of arylated products with antimicrobial activity . The ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by fungi results in the formation of (R)-2-cyano-3-(furan-2-yl)propanamide, showcasing the potential for biocatalytic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(furan-2-yl)prop-2-ynoic acid derivatives are influenced by their molecular structure. The presence of the furan ring and the alkyne group can affect the compound's solubility, boiling point, melting point, and stability. These properties are essential for the practical application of these compounds in chemical synthesis and pharmaceutical development. For example, the antimicrobial activity of hydroarylation products of 3-(furan-2-yl)propenoic acids suggests that these compounds could have potential applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

3-(Furan-2-yl)prop-2-ynoic acid derivatives, especially those synthesized from reactions with arenes, demonstrate notable antimicrobial properties. These compounds, including 3-aryl-3-(furan-2-yl)propenoic acid derivatives, have shown effectiveness against yeast-like fungi such as Candida albicans and bacteria like Escherichia coli and Staphylococcus aureus at certain concentrations (Kalyaev et al., 2022).

Solvent Polarity and Photophysical Properties

The impact of solvent polarity on the photophysical properties of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, has been studied extensively. Changes in solvent polarity influence the absorption and fluorescence characteristics of these compounds, demonstrating a bathochromic shift from non-polar to polar solvents due to intramolecular charge transfer (ICT) interactions. This research highlights the dipole moment variations between electronically ground and excited states, providing insights into the stability of these molecules in different solvent environments (Kumari et al., 2017).

Catalytic Synthesis and Pharmacological Properties

Research has also delved into the catalytic synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters using direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. This process, performed under relatively mild conditions, leads to the formation of high-value-added furan-3-carboxylic esters through a sequential heterocyclization-alkoxycarbonylation-dehydration process. The pharmacological properties of these compounds, particularly their strong antinociceptive effects, have been explored, indicating potential applications in the medical field (Gabriele et al., 2012).

DNA Interstrand Crosslinking

The compound 2'-O-(3-(Furan-2-yl)propyl)adenosine, synthesized from 3-(furan-2-yl)prop-2-ynoic acid, has been evaluated for its ability to form interstrand crosslinks (ICL) in DNA duplexes. This property is significant for understanding DNA damage and repair mechanisms, and it has potential applications in developing therapeutic agents (Jawalekar et al., 2011).

Eigenschaften

IUPAC Name |

3-(furan-2-yl)prop-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPVMSZRBHNIAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)prop-2-ynoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2517676.png)

![3-[3-[4-(Methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2517681.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2517694.png)

![1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2517695.png)